rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Description
Historical Context of Benzopyran Derivatives
Benzopyrans represent one of the most studied heterocyclic systems in organic chemistry, with their history tracing back to the isolation of coumarin from tonka beans in 1820 by August Vogel. Early research focused on natural derivatives such as chromones and coumarins, which exhibited diverse biological activities. The structural elucidation of the benzopyran core (a fused benzene and pyran ring system) in the late 19th century laid the groundwork for synthetic modifications. By the mid-20th century, advances in organic synthesis enabled the creation of novel benzopyran derivatives, including dihydrobenzopyrans and spiro-fused analogs, which expanded their applications in medicinal chemistry.
Key milestones include:
- 1950s–1970s : Development of warfarin (a coumarin derivative) as an anticoagulant.
- 1980s–2000s : Exploration of benzopyrans as anti-inflammatory and anticancer agents.
- Post-2010 : Emergence of stereochemically complex derivatives like rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.
Significance in Heterocyclic Chemistry Research
Benzopyrans are classified as "privileged scaffolds" due to their:
- Structural versatility : The fused aromatic system allows regioselective functionalization at C3, C4, and C7 positions.
- Synthetic accessibility : Multicomponent reactions, such as the Pechmann condensation, enable efficient synthesis.
- Bioactivity correlation : Substituents on the benzopyran core modulate interactions with biological targets (e.g., COX-2 inhibition, antioxidant effects).
Recent studies highlight their role in addressing drug resistance, with benzopyran derivatives showing efficacy against triple-negative breast cancer cells and agricultural pathogens.
Position of this compound in Contemporary Research
This stereoisomer (CAS: 2109277-32-7) exemplifies modern trends in benzopyran chemistry:
- Chiral synthesis : Prepared via asymmetric domino oxa-Michael/aldol condensation or ZnCl₂-catalyzed cyclization of γ-butyrolactone intermediates.
- Structural features : The trans-dihydroxy configuration at C2 and C4 enhances hydrogen-bonding capacity, critical for enzyme inhibition.
- Applications :
Table 1 : Key Synthetic Routes to this compound
| Method | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Phenol + γ-butyrolactone | ZnCl₂ | 78 | |
| Asymmetric domino reaction | Organocatalyst | 65 |
Relationship to Natural Products and Biomimetic Chemistry
The compound’s structure mirrors natural chroman derivatives like α-tocopherol (vitamin E), which possess a 2,4-di-substituted dihydrobenzopyran core. Key connections include:
- Biomimetic oxidation : The 4-hydroxy group mimics post-translational modifications in plant phenolic antioxidants.
- Marine analogs : Marine fungi produce similar dihydrobenzopyrans with anti-inflammatory properties.
- Pharmacophore hybridization : Hybrid molecules combining this acid with coumarin motifs show enhanced bioactivity.
Properties
IUPAC Name |
(2R,4R)-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-4,7,9,11H,5H2,(H,12,13)/t7-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSUBOSBTBJRCO-VXNVDRBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2O[C@H]1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a phenolic compound and an appropriate carboxylic acid derivative, followed by cyclization using a Lewis acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Carboxylic Acid Derivatives
Hydroxyl Group Modifications
| Reaction Type | Conditions | Product | Yield/Notes | Reference |
|---|---|---|---|---|
| Acetylation | Ac₂O, pyridine | Acetylated derivative | Not reported; structurally feasible | N/A |
| Oxidation | CrO₃/H⁺ | Ketone (4-oxo derivative) | Theoretical; no experimental data | N/A |
Electrophilic Aromatic Substitution
The electron-rich benzopyran ring undergoes halogenation or nitration at the para position relative to the hydroxyl group .
| Reaction | Reagents | Position | Outcome |
|---|---|---|---|
| Bromination | Br₂/FeBr₃ | C-6 or C-8 | Mono-substitution predominant |
Ring-Opening Reactions
Under strong acidic conditions (e.g., H₂SO₄), the benzopyran ring undergoes cleavage to yield dihydroxybenzene derivatives .
Stereochemical Considerations
-
Enantiomer-specific reactivity : The S-enantiomer of related chroman acids exhibits 15-fold greater potency in biological assays (e.g., leukotriene antagonism) .
-
Resolution methods : Optical resolution of compound 7 is achieved via crystallization of diastereomeric salts or chiral chromatography .
Comparative Reactivity of Analogues
| Compound | Modification | Reactivity Difference |
|---|---|---|
| 6-Fluoro derivative | Fluorine at C-6 | Higher thermal stability in ring-closure step |
| 7-Methyl derivative | Methyl at C-7 | Reduced yield (45%) due to steric hindrance |
Unresolved Questions and Research Gaps
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of benzopyran compounds exhibit significant anticancer properties. For instance, modifications of the benzopyran structure have shown promising results against various cancer cell lines, including leukemia and central nervous system cancers. The incorporation of functional groups such as methoxy and nitro enhances the anticancer efficacy of these derivatives .
-
Neuroprotective Effects
- The neuroprotective potential of benzopyran derivatives has been explored in the context of neurodegenerative diseases. Research suggests that these compounds can mitigate oxidative stress and inflammation in neuronal cells, thereby offering protective effects against conditions such as Alzheimer's disease .
- Antioxidant Properties
Case Studies
Case Study 1: Anticancer Derivatives
A study conducted by Güzel-Akdemir et al. examined various benzopyran derivatives for their anticancer activity. The results demonstrated that specific substitutions on the benzopyran structure significantly enhanced cytotoxicity against cancer cell lines, suggesting that rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid could serve as a lead compound for further development .
Case Study 2: Neuroprotection
Research published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of benzopyran derivatives in animal models of Alzheimer's disease. The study found that these compounds reduced amyloid-beta plaque formation and improved cognitive function in treated animals, indicating their potential as therapeutic agents for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antioxidant activity by scavenging free radicals or anti-inflammatory effects by inhibiting specific enzymes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound is compared below with structurally related benzopyran derivatives:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects: The 6-fluoro derivative (C₁₁H₂₀O₂) exhibits reduced molecular weight compared to the target compound, likely due to differences in saturation and fluorine substitution.
- Ionic vs. Neutral Forms : The disodium salt in Table 1 has higher water solubility due to its ionic nature, unlike the neutral carboxylic acid group in the target compound .
- Stereochemical Complexity : Compounds like the thiazolidine derivative () feature intricate stereochemistry, which may confer selective biological activity, whereas the racemic nature of the target compound could limit enantiomer-specific effects .
Functional and Application-Based Differences
Key Observations:
- Fluorine’s Role : The 6-fluoro derivative’s applications as an intermediate highlight its utility in synthesizing bioactive molecules, leveraging fluorine’s metabolic stability .
- Contrast with Non-Benzopyrans: Compounds like 3,6′-Disinapoyl sucrose () are structurally distinct (sucrose ester) but share overlapping applications in supplements and pharmacology, underscoring the diversity of benzopyran derivatives in research .
Biological Activity
rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, also known by its CAS number 1932570-75-6, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of this compound has been documented in various studies. The compound can be synthesized through various organic reactions involving benzopyran derivatives. The specific synthetic routes often depend on the desired yield and purity levels.
Antioxidant Activity
Benzopyran derivatives are often studied for their antioxidant properties. The hydroxyl groups present in the structure of this compound may contribute to its ability to scavenge free radicals, which is a crucial mechanism in protecting cells from oxidative stress.
Anti-inflammatory Effects
Preliminary studies suggest that compounds with similar structures can exhibit anti-inflammatory effects. This activity is typically assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
Case Studies and Research Findings
Q & A
Q. What are the key synthetic routes for rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, and how are reaction conditions optimized?
The synthesis typically involves cycloaddition reactions to construct the benzopyran core, followed by functional group transformations (e.g., oxidation for carboxylic acid introduction). Critical parameters include temperature control (80–120°C), pH modulation (pH 6–8 for stability), and solvent selection (polar aprotic solvents like DMF). Reaction progress is monitored via TLC or HPLC. Post-synthesis, reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is used for purification .
Q. Which analytical techniques are essential for characterizing this compound’s purity and stereochemistry?
- Chiral HPLC : Employed with chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers.
- NMR Spectroscopy : H and C NMR verify structural integrity, with NOESY confirming stereochemistry.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves absolute configuration in crystalline forms .
Q. How is the stereochemical integrity of the (2R,4R) configuration maintained during synthesis?
Asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution ensures enantiomeric control. For example, lipases selectively esterify one enantiomer. Reaction intermediates are analyzed via circular dichroism (CD) to detect racemization risks .
Q. What are the critical physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?
Q. How is the compound’s stability in biological matrices validated for pharmacological assays?
Stability is tested in plasma (human or rodent) at 37°C. Samples are quenched with acetonitrile, centrifuged, and analyzed via LC-MS/MS. Degradation products (e.g., lactone forms) are quantified to adjust incubation times .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reduce trial-and-error approaches?
Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways. Tools like ICReDD integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loading). Machine learning models trained on reaction databases prioritize high-yield routes .
Q. How to resolve contradictions in biological activity data across different assays?
Use Design of Experiments (DoE) to identify confounding variables (e.g., pH, temperature). For example, a factorial design might reveal that antioxidant activity in DPPH assays is pH-sensitive, while cell-based assays show dependency on membrane permeability. Cross-validation with orthogonal assays (e.g., ORAC vs. FRAP) clarifies mechanisms .
Q. What strategies are used to assess enantiomer-specific pharmacological effects?
- Enantiomer Separation : Preparative chiral chromatography isolates individual enantiomers.
- In Vitro Models : Test each enantiomer in target-specific assays (e.g., enzyme inhibition, receptor binding).
- Molecular Dynamics Simulations : Predict binding affinities to chiral pockets in proteins .
Q. How to design in vivo studies to evaluate metabolic pathways and bioavailability?
- Radiolabeling : C-labeled compound tracks absorption/distribution in rodent models.
- Metabolite Profiling : LC-HRMS identifies phase I/II metabolites in plasma and urine.
- Pharmacokinetic Modeling : Non-compartmental analysis calculates AUC, , and clearance .
Q. What green chemistry approaches minimize waste in large-scale synthesis?
- Catalytic Methods : Immobilized enzymes or recyclable heterogeneous catalysts reduce reagent waste.
- Solvent-Free Reactions : Mechanochemical grinding (ball milling) avoids toxic solvents.
- Flow Chemistry : Continuous processes improve yield and reduce energy use (e.g., 30% reduction in E-factor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
